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Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

structural forms of molecules is paramount. 2-Nitrocyclohexanone, a key chemical entity,

exists as a dynamic equilibrium of tautomeric forms, primarily the keto and enol structures. This

guide provides a comprehensive spectroscopic comparison of these tautomers, supported by

experimental data, to facilitate a deeper understanding of their distinct characteristics.

The interconversion between the keto and enol tautomers of 2-nitrocyclohexanone is a

fundamental example of constitutional isomerism where the isomers readily interconvert. This

equilibrium is sensitive to solvent polarity and pH, influencing the molecule's reactivity and

potential biological activity. Spectroscopic techniques offer a powerful lens to probe this

equilibrium and characterize the individual tautomers.

Tautomeric Equilibrium
The equilibrium between the 2-nitrocyclohexanone keto and enol forms is illustrated below.

The enol form is stabilized by the formation of an intramolecular hydrogen bond and

conjugation of the double bond with the nitro group.
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Caption: Tautomeric equilibrium of 2-Nitrocyclohexanone.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the keto and enol tautomers

of 2-nitrocyclohexanone. While experimental data for the keto form is readily available, the

enol form is often characterized in solution in equilibrium with the keto form. Therefore, some of

the enol data is based on theoretical calculations and expected spectroscopic shifts.

¹H NMR Spectroscopy
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Proton
Keto Tautomer

(ppm)

Enol Tautomer

(Expected, ppm)
Key Differences

α-H ~4.8 (dd) No signal

The methine proton

adjacent to the nitro

and carbonyl groups

in the keto form is

absent in the enol

form.

Enolic OH No signal ~10-15 (broad s)

A characteristic

downfield, broad

singlet for the hydroxyl

proton is a definitive

feature of the enol

tautomer.

Vinylic H No signal ~6.0-6.5 (s)

The appearance of a

signal in the vinylic

region indicates the

presence of the C=C

double bond in the

enol form.

Cyclohexane Ring

Protons
1.8-2.6 (m) 1.8-2.6 (m)

The signals for the

other ring protons will

show some shifts due

to the change in the

electronic

environment.

¹³C NMR Spectroscopy
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Carbon
Keto Tautomer

(ppm)

Enol Tautomer

(Expected, ppm)
Key Differences

C=O ~200 No signal

The carbonyl carbon

signal disappears in

the enol form.

C-NO₂ ~85 ~100-110

The carbon bearing

the nitro group is

shifted downfield in

the enol form due to

the change in

hybridization and

electronic effects.

C=C-OH No signal ~140-150

The appearance of a

signal for the sp²

carbon attached to the

hydroxyl group is

characteristic of the

enol.

C=C-NO₂ No signal ~110-120

The appearance of a

signal for the sp²

carbon attached to the

nitro group is

characteristic of the

enol.

IR Spectroscopy
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Vibrational Mode
Keto Tautomer

(cm⁻¹)

Enol Tautomer

(Expected, cm⁻¹)
Key Differences

C=O Stretch ~1715 (strong) Absent

The strong carbonyl

absorption is absent in

the IR spectrum of the

pure enol tautomer.

O-H Stretch Absent 3200-3600 (broad)

A broad absorption

band corresponding to

the hydroxyl group is

a key feature of the

enol.

C=C Stretch Absent ~1640 (medium)

A band corresponding

to the carbon-carbon

double bond stretch

appears for the enol

form.

N-O Stretch

(asymmetric)
~1550 (strong) ~1520 (strong)

The nitro group

stretch may shift to a

lower frequency in the

enol due to

conjugation.

N-O Stretch

(symmetric)
~1370 (strong) ~1350 (strong)

A slight shift may be

observed for the

symmetric stretch as

well.

UV-Vis Spectroscopy
In aqueous solutions, the keto and enol forms of 2-nitrocyclohexanone exhibit distinct UV-Vis

absorption maxima, which are pH-dependent.
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Tautomer/Species λmax (nm)
Molar Absorptivity (ε,

M⁻¹cm⁻¹)
Conditions

Keto form ~280 Not reported Acidic to neutral pH

Enol form ~336 Not reported pH dependent

Enolate anion

Not explicitly reported,

but contributes to

absorption at higher

pH

Not reported Alkaline pH

A study by Angelini et al. (2007) determined the pKa values for both the keto and enol forms in

aqueous solution.[1]

pKa (Keto form): 5.97[1]

pKa (Enol form): 4.78[1]

Experimental Protocols
UV-Vis Spectrophotometry for pKa Determination
The following is a summary of the experimental protocol used by Angelini et al. (2007) to

determine the pKa values of the keto and enol forms of 2-nitrocyclohexanone.[1]

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder.

Sample Preparation: Solutions of 2-nitrocyclohexanone were prepared in various aqueous

buffers of known pH. The ionic strength was kept constant using a salt solution (e.g., NaCl).

Measurement:

The UV-Vis spectrum of the 2-nitrocyclohexanone solution was recorded at different pH

values.

The absorbance at the wavelength of maximum absorption for the enol form (around 336

nm) was monitored as a function of pH.
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The pKa of the keto form was determined by plotting absorbance versus pH and fitting the

data to the appropriate Henderson-Hasselbalch equation.

The pKa of the enol form was determined from the pH-rate profile of the ketonization

reaction, which was followed spectrophotometrically by monitoring the disappearance of the

enol absorption band.

Logical Workflow for Tautomer Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
nitrocyclohexanone tautomers.
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Caption: Workflow for spectroscopic analysis of tautomers.

Conclusion
The spectroscopic comparison of 2-nitrocyclohexanone tautomers reveals distinct and

measurable differences in their NMR, IR, and UV-Vis spectra. While the keto form is the major

species under many conditions, the enol form plays a crucial role in the overall reactivity and

chemical properties of the molecule. Understanding these spectroscopic signatures is essential

for researchers working with this and similar compounds, enabling accurate identification,

quantification, and manipulation of the tautomeric equilibrium for various applications in

chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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